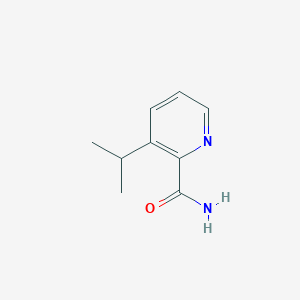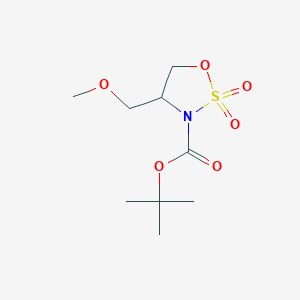
(R)-3-Boc-4-(methoxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Boc-4-(methoxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide is a synthetic organic compound that belongs to the class of oxathiazolidines This compound is characterized by its unique structure, which includes a Boc-protected amine group, a methoxymethyl group, and a 1,2,3-oxathiazolidine ring with two dioxide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Boc-4-(methoxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxathiazolidine Ring: The oxathiazolidine ring is formed by the reaction of a suitable thiol with an epoxide under basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a base.
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of ®-3-Boc-4-(methoxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
®-3-Boc-4-(methoxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide groups to sulfides.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-3-Boc-4-(methoxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the development of novel materials and catalysts.
相似化合物的比较
Similar Compounds
- ®-3-Boc-4-(hydroxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide
- ®-3-Boc-4-(methyl)-1,2,3-oxathiazolidine 2,2-Dioxide
- ®-3-Boc-4-(ethyl)-1,2,3-oxathiazolidine 2,2-Dioxide
Uniqueness
®-3-Boc-4-(methoxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with other molecules. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development.
属性
分子式 |
C9H17NO6S |
|---|---|
分子量 |
267.30 g/mol |
IUPAC 名称 |
tert-butyl 4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO6S/c1-9(2,3)16-8(11)10-7(5-14-4)6-15-17(10,12)13/h7H,5-6H2,1-4H3 |
InChI 键 |
ORWHXHCSDYWSCI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


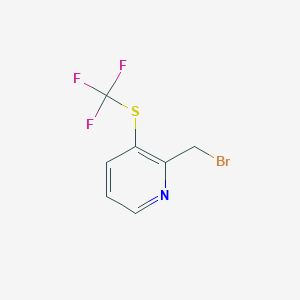


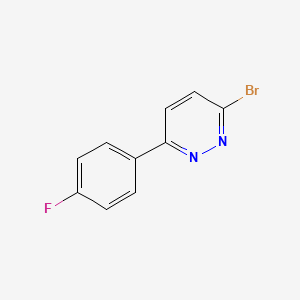
![2,5-dichloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B13659814.png)



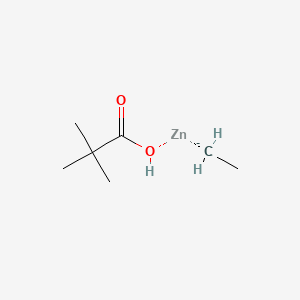
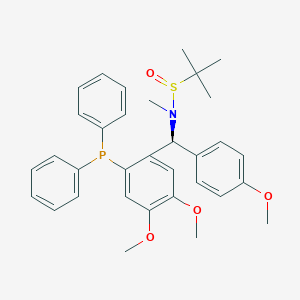
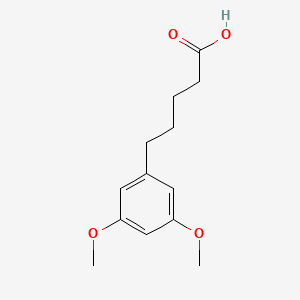
![2,7-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13659844.png)
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine](/img/structure/B13659845.png)
